[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-6(8)5-3(11(14)15)1-10(9-5)2-4(12)13/h1,6H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFRECIAPNFUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the reaction of difluoroacetic acid with hydrazine to form the pyrazole ring, followed by nitration to introduce the nitro group. The acetic acid moiety is then introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid can undergo reduction reactions to form amino derivatives.
Reduction: The difluoromethyl group can be involved in reduction reactions to form fluoromethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Fluoromethyl derivatives: Formed from the reduction of the difluoromethyl group.
Substituted pyrazoles: Formed from substitution reactions on the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials science fields.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
Key Observations :
- Electron-Withdrawing Groups : The nitro group enhances reactivity in electrophilic substitutions, while fluorinated substituents (e.g., difluoromethyl, trifluoroethyl) improve lipid solubility and resistance to oxidative degradation.
- Biological Activity : The 4-chloro-5-methyl derivative (CAS 512809-57-3) exhibits herbicidal activity due to steric and electronic effects of the chloro and methyl groups. In contrast, trifluoroethyl-substituted analogues (e.g., ) show reduced bioavailability compared to difluoromethyl derivatives.
Functionalized Pyrazolecarboxylic Acids
Key Observations :
- Iodine Substitution : The 4-iodo derivative () is used in radiopharmaceuticals due to iodine’s isotopic versatility.
- Methyl vs. Difluoromethyl : Methyl groups (e.g., CAS 512809-57-3) reduce electronegativity compared to difluoromethyl, altering target-binding affinities in enzyme inhibition.
Complex Heterocyclic Derivatives
Key Observations :
Biological Activity
[3-(Difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound through a synthesis of available research findings, case studies, and data tables.
- Molecular Formula : C₇H₇F₂N₃O₄
- CAS Number : 925607-46-1
- Molecular Weight : 221.12 g/mol
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In a study involving various pyrazole compounds, those with structural similarities showed effective inhibition against key cancer pathways, including BRAF(V600E) and EGFR signaling pathways. For instance, compounds derived from this class demonstrated cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting COX enzymes, which are critical in the inflammatory process. A comparative study revealed that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
Pyrazole derivatives are also recognized for their antimicrobial properties. A review highlighted that some synthesized pyrazoles displayed notable antifungal activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Case Study 1: Antitumor Efficacy
In a recent investigation, several pyrazole derivatives were synthesized and tested for their antitumor efficacy against breast cancer cell lines. The study found that a specific derivative exhibited an IC50 value of 0.064 μM, indicating potent cytotoxicity. Furthermore, the combination of this derivative with doxorubicin showed a synergistic effect, enhancing overall treatment efficacy .
Case Study 2: Anti-inflammatory Activity
Another study focused on the synthesis of 3-(difluoromethyl)-4-nitro-pyrazole derivatives and their evaluation as COX inhibitors. The results demonstrated that certain compounds significantly reduced edema in animal models, with one compound showing an inhibition percentage of 71%, surpassing that of celecoxib .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
